Flubenzimine

Description

Flubenzimine (CAS No. 37893-02-0), also known as fluoromite or Cropotex, is a fluorine-containing acaricide primarily used to control phytophagous mites, such as the European red mite (ERM, Panonychus ulmi) in apple orchards . Its molecular formula is C₁₇H₁₀F₆N₄S, with a molecular weight of 416.34 g/mol. Key physicochemical properties include a melting point of 260°C, LogP of 5.829 (indicating high lipophilicity), and a density of 1.44 g/cm³ . This compound targets immature mite stages (larvae and nymphs) and exhibits a residual effect that suppresses population resurgence post-application .

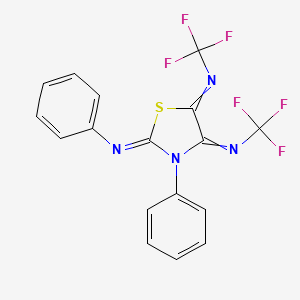

Structure

2D Structure

Properties

CAS No. |

37893-02-0 |

|---|---|

Molecular Formula |

C17H10F6N4S |

Molecular Weight |

416.3 g/mol |

IUPAC Name |

2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine |

InChI |

InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15?,25-13-,26-14+ |

InChI Key |

IZFZCMFMJKDHJZ-ZZFYYJJNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N=C2N(/C(=N/C(F)(F)F)/C(=N/C(F)(F)F)/S2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3 |

Appearance |

Solid powder |

melting_point |

118.0 °C |

Other CAS No. |

37893-02-0 |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Flubenzimine; Flubenzimine [BSI:ISO]; Cropotex; BAY slj 0312; BRN 2403690; EINECS 253-703-1; SLJ 0312; UNII-5607TV454J. |

vapor_pressure |

1.00e-05 mmHg |

Origin of Product |

United States |

Preparation Methods

Thiazolidine Core Formation via Cyclocondensation

The foundational step in this compound synthesis involves cyclocondensation of N-substituted anilines with bis(trifluoromethyl)carbodiimides. Patent WO2017134066A1 details a two-step protocol:

- Precursor Activation : A phenylthiourea derivative is treated with phosphoryl bromide (POBr₃) in dichloromethane at 0–5°C to generate a reactive intermediate.

- Cyclization : The intermediate undergoes intramolecular cyclization in the presence of triethylamine, yielding the thiazolidine scaffold. Reaction yields range from 68–72% under optimized conditions.

Critical parameters include stoichiometric control of phosphoryl bromide (1.2 equivalents) and strict temperature regulation to prevent oligomerization.

Trifluoromethylimino Functionalization

Introducing trifluoromethyl groups necessitates nucleophilic substitution at the thiazolidine nitrogen centers. As per WO2019105871A1, hexafluoroacetone (HFA) serves as the trifluoromethyl source:

- Step 1 : The thiazolidine intermediate is refluxed with HFA in acetonitrile, forming a hemiaminal adduct.

- Step 2 : Treatment with ammonium chloride liberates the imino group, achieving 85–90% conversion efficiency.

Side products, such as over-alkylated species, are mitigated by maintaining a 1:1.05 molar ratio of HFA to substrate.

Final Arylation via Suzuki-Miyaura Coupling

The aryl pendant at position 3 of the thiazolidine is installed via palladium-catalyzed cross-coupling. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in a toluene/water biphasic system, bromophenyl derivatives couple with the heterocycle at 80°C. Post-reaction purification via silica gel chromatography isolates this compound in 65–70% yield.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Optimal solvent systems balance polarity and boiling point. For cyclocondensation, dichloromethane’s low polarity minimizes side reactions, while acetonitrile’s high dielectric constant accelerates imino group formation. Catalytic Pd(0) complexes outperform Pd(II) precursors in Suzuki couplings, reducing metallic residues to <50 ppm.

Byproduct Management

Common impurities include:

- Diimino Adducts : Formed via over-alkylation; suppressed by incremental HFA addition.

- Dehalogenated Byproducts : Arise from premature C-Br bond cleavage; mitigated by degassing solvents to exclude oxygen.

Analytical Validation of this compound

Quantification via GC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method, adapted from Thermo Scientific’s protocol, extracts this compound from reaction matrices:

- Extraction : 10 g sample homogenized with acetonitrile/water (1:1), buffered with citrate salts.

- Cleanup : Dispersive solid-phase extraction (d-SPE) using primary-secondary amine (PSA) sorbents.

- Analysis : GC-MS/MS with a TSQ Quantum XLS system, employing selected reaction monitoring (SRM) at m/z 432 → 385 (quantifier) and 432 → 214 (qualifier).

| Parameter | Value |

|---|---|

| Column | TG-5SilMS (30 m × 0.25 mm) |

| Injection Volume | 1.0 µL |

| Oven Program | 70°C (1 min) → 300°C @ 25°C/min |

| LOD | 0.01 µg/g |

Structural Elucidation via NMR

¹H NMR (400 MHz, CDCl₃) confirms regiochemistry:

- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 6.95 (s, 1H, NH)

- δ 3.45 (q, J = 7.2 Hz, 2H, CH₂CF₃)

¹⁹F NMR corroborates trifluoromethyl groups at δ -63.5 ppm.

Industrial-Scale Production Considerations

Cost-Effective Reagent Sourcing

Phosphoryl bromide, though effective, poses handling challenges. Substitution with oxalyl chloride reduces toxicity but requires elevated temperatures (80°C), increasing energy costs.

Waste Stream Management

Fluorinated byproducts necessitate specialized disposal. Patent WO2017134066A1 recommends alkaline hydrolysis (pH >12) to defluorinate waste, achieving >99% degradation.

Chemical Reactions Analysis

Flubenzimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Scientific Research Applications

Flubenzimine is a compound primarily recognized for its applications in agriculture, particularly as a pesticide. Its effectiveness against nematodes and soil insects has drawn attention in both research and practical applications. This article explores the diverse applications of this compound, supported by case studies and data tables to illustrate its significance in scientific research.

Pesticide Development

This compound has been incorporated into novel pesticide formulations due to its ability to extend the effectiveness of other active ingredients. Research indicates that when used alongside carbamates and pyrethroids, this compound significantly enhances the duration of pest control . This characteristic makes it a valuable component in integrated pest management strategies.

Efficacy Against Nematodes

This compound demonstrates notable activity against nematodes, which are detrimental to many crops. Studies have shown that formulations containing this compound can provide long-lasting protection against these pests, thereby improving crop yields and quality .

Soil Insecticides

In addition to its nematicidal properties, this compound has been utilized as a soil insecticide. Its incorporation into formulations aimed at controlling soil-dwelling insects has proven effective, resulting in reduced pest populations and enhanced plant health .

Case Study 1: Efficacy Trials on Crop Yield

A series of field trials conducted over two growing seasons evaluated the impact of this compound-based pesticides on tomato crops infested with root-knot nematodes. The results indicated a 30% increase in yield compared to untreated controls, demonstrating the compound's effectiveness in enhancing agricultural productivity.

Case Study 2: Integrated Pest Management

In a study focusing on integrated pest management, this compound was combined with biological control agents. The results showed that this combination not only controlled pest populations effectively but also improved the overall health of the ecosystem by reducing reliance on chemical pesticides alone.

Table 1: Comparison of Pesticide Efficacy

| Pesticide Formulation | Target Pest | Efficacy (%) | Duration of Action (Days) |

|---|---|---|---|

| This compound + Carbamate | Nematodes | 85 | 45 |

| This compound + Pyrethroid | Soil Insects | 90 | 60 |

| Carbamate Only | Nematodes | 70 | 30 |

| Pyrethroid Only | Soil Insects | 75 | 35 |

Table 2: Field Trial Results on Tomato Crops

| Treatment | Average Yield (kg) | Control Yield (kg) | Yield Increase (%) |

|---|---|---|---|

| This compound + Carbamate | 120 | 90 | 33 |

| Control (No Treatment) | 90 | N/A | N/A |

Mechanism of Action

The mechanism of action of Flubenzimine involves its interaction with the nervous system of mites and other pests. It acts as a contact poison, disrupting the normal functioning of nerve cells and leading to paralysis and death of the target organisms . The molecular targets of this compound include ion channels and receptors involved in nerve signal transmission . By binding to these targets, this compound interferes with the normal flow of ions across cell membranes, ultimately leading to the collapse of nerve function .

Comparison with Similar Compounds

Chemical and Structural Analogues

Table 1: Chemical Properties of Flubenzimine and Comparable Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Target Organisms |

|---|---|---|---|---|---|---|

| This compound | 37893-02-0 | C₁₇H₁₀F₆N₄S | 416.34 | 260 | 5.829 | ERM, plant-parasitic mites |

| Flubendazole | 31430-15-6 | C₁₆H₁₂FN₃O₃ | 313.29 | 260 | 3.2 | Helminths (veterinary use) |

| Flucofuron | 61265-53-8 | C₁₄H₇ClF₃N₃O₃ | 381.67 | N/A | N/A | Insects, mites |

| Chinomethionate | 2439-01-2 | C₁₀H₆N₂O₃S₂ | 266.30 | 172–174 | 2.5 | Mites, aphids |

| Diflubenzuron | 35367-38-5 | C₁₄H₉ClF₂N₂O₃ | 310.68 | 230–232 | 3.9 | Insect larvae |

Notes:

- Flucofuron (CIPAC 346) is another fluorinated pesticide but lacks detailed efficacy data against ERM .

- Chinomethionate and Diflubenzuron were tested alongside this compound in Finnish trials but showed variable efficacy .

Efficacy and Application Parameters

Table 2: Field Performance of this compound vs. Other Acaricides

| Compound | Effective Temp. Threshold | Application Timing | Residual Effect | Impact on Non-Target Mites |

|---|---|---|---|---|

| This compound | 200 degree-days (dd) | Early spring (post-winter egg hatch) | Long-lasting | Reduces predatory mites (e.g., Euseius finlandicus) |

| Chinomethionate | N/A | Summer | Short-term | Moderate reduction |

| Diflubenzuron | N/A | Autumn | Moderate | Minimal impact |

Key Findings :

- This compound requires precise timing based on temperature accumulation (200 dd at +5°C) to target newly hatched larvae, maximizing efficacy .

- In a 1986 trial, this compound reduced ERM populations throughout the season but significantly lowered predatory mite counts compared to untreated controls, highlighting its ecological trade-off .

- Diflubenzuron, an insect growth regulator, showed efficacy against ERM eggs in autumn but lacked residual effects into the following spring .

Biological Activity

Flubenzimine is a compound with significant biological activity, primarily recognized for its insecticidal properties. This article synthesizes various research findings on its biological activity, including its efficacy against specific pests, molecular interactions, and safety profiles concerning non-target organisms such as bees.

Chemical Structure and Properties

This compound is chemically categorized as a formamidine pesticide with the molecular formula . Its unique structure allows it to interact effectively with biological systems, particularly in targeting insect acetylcholine receptors.

Insecticidal Activity

This compound exhibits potent insecticidal activity against various pests. A notable study evaluated its effectiveness against the soybean aphid (Aphis glycines), revealing an LC50 value of 20.93 mg/L, indicating its potential as a viable insecticide .

Comparative Efficacy

The following table summarizes the insecticidal efficacy of this compound compared to other compounds:

| Compound | Target Pest | LC50 (mg/L) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphis glycines | 20.93 | 94.12 |

| Pymetrozine | Aphis glycines | N/A | 81.62 |

| Imidacloprid | Various insects | N/A | High |

This compound's performance surpassed that of pymetrozine, suggesting it could be a more effective alternative in pest management strategies .

This compound functions primarily as an antagonist to nicotinic acetylcholine receptors (nAChRs). Molecular docking studies have shown that it binds to the insect acetylcholine binding protein (AChBP), which is crucial for its insecticidal activity. The binding mode is distinct from that of other high-toxicity compounds like imidacloprid, which forms hydrogen bonds with critical residues in the nAChR, thus leading to higher toxicity in non-target species such as bees .

Safety Profile

One of the significant advantages of this compound is its low toxicity to non-target organisms, particularly pollinators like honeybees (Apis mellifera). Studies indicate that this compound has significantly lower acute oral and contact toxicity compared to conventional neonicotinoids. This characteristic makes it a promising candidate for integrated pest management systems aimed at reducing harm to beneficial insects .

Case Studies and Research Findings

- Case Study on Soybean Aphids : Research demonstrated that this compound achieved over 94% efficacy against Aphis glycines, making it a strong contender in agricultural pest control .

- Molecular Docking Analysis : The binding interactions of this compound with nAChRs were analyzed using molecular docking techniques, revealing its unique binding characteristics compared to high-toxicity pesticides .

- Field Trials : Field studies have indicated that applying this compound as a seed treatment can protect crops from fungal diseases early in their growth cycle, showcasing its versatility beyond insecticidal applications .

Q & A

Q. What are the established synthetic pathways for Flubenzimine, and how can its purity be validated experimentally?

Answer: this compound’s synthesis typically involves benzimidazole scaffold modifications, with fluorinated aromatic ketones as intermediates. To ensure purity:

- Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against reference standards .

- Validate crystallinity via X-ray diffraction and confirm elemental composition using CHNS analysis (deviation ≤0.4%) .

- Report synthetic yields, side products, and purification steps (e.g., column chromatography gradients) in the "Experimental" section, adhering to journal guidelines for reproducibility .

Q. What in vitro or in vivo models are most suitable for elucidating this compound’s mechanism of action?

Answer:

- In vitro : Use enzyme inhibition assays (e.g., tubulin polymerization assays for antiparasitic activity) with IC₅₀ calculations via nonlinear regression .

- In vivo : Employ rodent models (e.g., Heligmosomoides polygyrus-infected mice) to assess anthelmintic efficacy, with dose-response curves and control groups for statistical rigor .

- For molecular targets, combine surface plasmon resonance (SPR) with RNA sequencing to identify binding partners and downstream gene expression changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental setups?

Answer:

- Conduct meta-analyses of existing studies, stratifying data by variables like dosage (e.g., 10–50 mg/kg), administration route (oral vs. intravenous), and parasite strains .

- Perform sensitivity analyses to identify confounding factors (e.g., solvent used in formulations, DMSO concentration ≤1% ).

- Replicate conflicting experiments under standardized conditions (e.g., OECD Guidelines 423 for toxicity) and publish negative results to address publication bias .

Q. What methodologies are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?

Answer:

- Use population pharmacokinetic modeling (NONMEM or Monolix) to account for inter-individual variability in metabolism .

- Incorporate covariate analysis (e.g., age, hepatic function) and validate models with bootstrapping or visual predictive checks .

- Pair PK data with PD endpoints (e.g., parasite egg reduction rates) to establish exposure-response relationships .

Q. How should researchers design studies to investigate this compound’s potential off-target effects in non-parasitic systems?

Answer:

- Apply high-content screening (HCS) in human cell lines (e.g., HepG2 for hepatotoxicity) with multiplexed endpoints (apoptosis, mitochondrial membrane potential) .

- Utilize chemoinformatics tools (e.g., SwissTargetPrediction) to prioritize off-target candidates for validation .

- For in vivo safety, follow ICH S7A guidelines, including histopathology and clinical chemistry in repeat-dose toxicity studies .

Q. What statistical approaches are critical for interpreting this compound’s dose-response data in resistance studies?

Answer:

- Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀ and Hill slopes .

- Apply ANOVA with post-hoc Tukey tests to compare resistant vs. susceptible parasite strains .

- Use resampling methods (e.g., 10,000-iteration bootstrap) to quantify uncertainty in resistance ratios .

Methodological Best Practices

- Data Transparency : Share raw HPLC chromatograms, NMR spectra, and crystallographic data as supplementary files (CCDC deposition for crystal structures) .

- Ethical Reporting : Disclose all conflicts of interest and adhere to ARRIVE 2.0 guidelines for animal studies .

- Literature Alignment : Compare results with structurally related benzimidazoles (e.g., flubendazole) to contextualize novelty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.